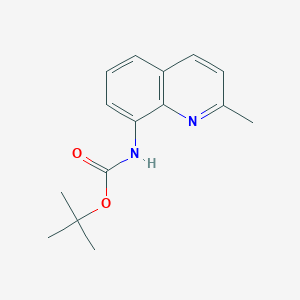
2-BUTANONE OXIME
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-BUTANONE OXIME, also known as this compound, is an organic compound with the formula C₂H₅C(NO)CH₃. This colorless liquid is the oxime derivative of methyl ethyl ketone. It is primarily used as an antiskinning agent in alkyd paints to prevent the formation of a skin on the paint surface before use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-BUTANONE OXIME can be synthesized through the reaction of methyl ethyl ketone with hydroxylamine. The reaction typically occurs in an aqueous medium and is catalyzed by an acid or base. The general reaction is as follows:
CH3COC2H5+NH2OH→CH3C(NOH)C2H5+H2O
Industrial Production Methods: In industrial settings, methyl ethyl ketoxime is produced by the reaction of methyl ethyl ketone with hydroxylamine sulfate in the presence of a base such as sodium hydroxide. The reaction is carried out in a controlled environment to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions where the oxime group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various acids or bases can catalyze substitution reactions.
Major Products:
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted oximes depending on the reagents used
Applications De Recherche Scientifique
2-BUTANONE OXIME has a wide range of applications in scientific research and industry:
Chemistry: Used as a blocking agent in the synthesis of water-dispersible blocked polyurethane and other polymers.
Biology: Employed in the synthesis of various biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Widely used in the paint and coatings industry as an antiskinning agent, and in the production of adhesives and sealants
Mécanisme D'action
2-BUTANONE OXIME functions by binding to drying agents, which are metal salts that catalyze the oxidative crosslinking of drying oils. Once the paint is applied to a surface, methyl ethyl ketoxime evaporates, allowing the drying process to proceed. This mechanism prevents the premature formation of a skin on the paint surface, ensuring a smooth application .
Comparaison Avec Des Composés Similaires
- Acetone oxime
- Benzaldehyde oxime
- Acetophenone oxime
- 2-Pentanone oxime
Comparison: 2-BUTANONE OXIME is unique in its ability to effectively prevent skin formation in alkyd paints without causing yellowing, unlike phenolic antioxidants such as butylated hydroxytoluene. Additionally, it has a lower toxicity profile compared to some other oximes, making it a preferred choice in various industrial applications .
Propriétés
Numéro CAS |
10341-59-0 |
|---|---|
Formule moléculaire |
C13H19NO2 |
Poids moléculaire |
0 |
Synonymes |
(Z)-2-Butanone oxime |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




